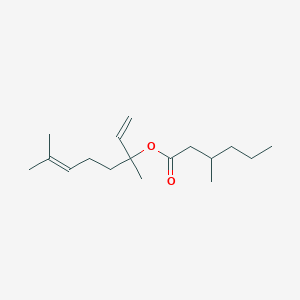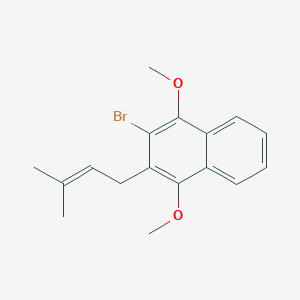![molecular formula C28H21NO B12596380 Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]- CAS No. 883744-06-7](/img/structure/B12596380.png)
Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a fluorenylidene group attached to a phenylmethyl group, which is further connected to an acetamide moiety. The molecular formula of this compound is C_24H_19NO, and it has a molecular weight of approximately 337.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]- typically involves multi-step organic reactions. One common method involves the condensation of fluorenone with benzylamine under acidic conditions to form the intermediate, which is then reacted with acetic anhydride to yield the final product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-acetyl-N-9H-fluoren-2-yl-: Another fluorenyl-containing acetamide with different substitution patterns.
Acetamide, N-9H-fluoren-2-yl-N-hydroxy-: Contains a hydroxy group, leading to different reactivity and applications.
Uniqueness
Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
883744-06-7 |
|---|---|
Molecular Formula |
C28H21NO |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[2-[fluoren-9-ylidene(phenyl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C28H21NO/c1-19(30)29-26-18-10-9-17-25(26)27(20-11-3-2-4-12-20)28-23-15-7-5-13-21(23)22-14-6-8-16-24(22)28/h2-18H,1H3,(H,29,30) |
InChI Key |
ISRCBHYXZVMFRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=C2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


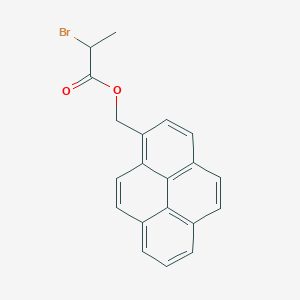
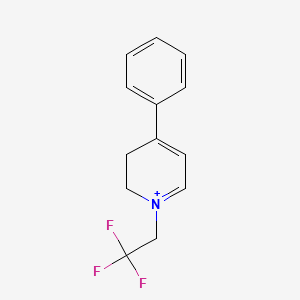
![[(5S,6S,7R,8R,9S,13S,14S,15S,18R,21R,22S,23R)-8,14,22-tris[[tert-butyl(dimethyl)silyl]oxy]-18-hydroxy-24-[methoxy(methyl)amino]-5,7,9,11,13,15,21,23-octamethyl-20,24-dioxotetracosa-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12596318.png)
![Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate](/img/structure/B12596333.png)
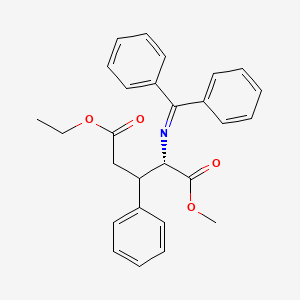
![Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12596338.png)


![Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B12596352.png)
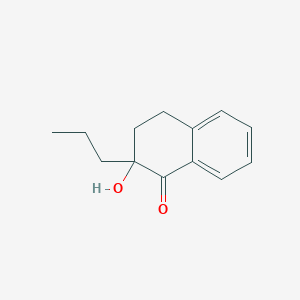
![4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12596365.png)
![Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-](/img/structure/B12596372.png)
